molecular formula C18H16N2O4S B278732 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropenylphenyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropenylphenyl)acetamide

Cat. No. B278732
M. Wt: 356.4 g/mol
InChI Key: AYOLEPGOTMWVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropenylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BITA, and it is a benzisothiazolone derivative. BITA has been studied for its potential use in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of BITA is not fully understood. However, studies have shown that BITA inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. BITA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BITA has been shown to have a variety of biochemical and physiological effects. In animal studies, BITA has been shown to reduce inflammation and pain. BITA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BITA has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using BITA in lab experiments is that it has been extensively studied and characterized. This makes it a reliable and well-understood compound for use in experiments. However, one limitation of using BITA is that it can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are several future directions for research on BITA. One area of research is the development of more efficient and cost-effective synthesis methods for BITA. Another area of research is the investigation of the potential use of BITA as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of BITA and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of BITA involves a multistep process that starts with the reaction of 2-aminobenzamide with chloroacetyl chloride to produce 2-chloro-N-(2-aminophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to produce 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-aminophenyl)acetamide. Finally, this compound is reacted with isopropenylbenzene to produce BITA.

Scientific Research Applications

BITA has been studied for its potential applications in various fields of scientific research. In medicine, BITA has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as arthritis, cancer, and Alzheimer's disease. BITA has also been studied for its potential use as a pesticide in agriculture. In material science, BITA has been studied for its potential use as a corrosion inhibitor.

properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-prop-1-en-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H16N2O4S/c1-12(2)13-7-3-5-9-15(13)19-17(21)11-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10H,1,11H2,2H3,(H,19,21)

InChI Key

AYOLEPGOTMWVBW-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CC(=C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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